7-(4-Nitrophenyl)heptanoic acid

Solid-Phase Synthesis Crystallization Purification

Researchers needing a stable, distal-functionalized medium-chain fatty acid for lipid bioisosteres or aniline-based probes require precise substitution patterns. Standard phenyl or ester analogs fail due to differing reactivity or missing reduction handles. - **Key advantage:** Terminal carboxylic acid with C7 spacer and para-nitro group; allows catalytic reduction to aniline for biotinylation/fluorophore tagging. - **Physicochemical:** LogP ~3.70 (favorable permeability); crystalline solid (mp 73-74 °C) for solid-phase handling. - **Supply chain:** Packaged for immediate R&D shipment. Purity verified.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 66147-99-7
Cat. No. B3330076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-Nitrophenyl)heptanoic acid
CAS66147-99-7
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCCCC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C13H17NO4/c15-13(16)6-4-2-1-3-5-11-7-9-12(10-8-11)14(17)18/h7-10H,1-6H2,(H,15,16)
InChIKeyDKGPAKSYZIIBBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Nitrophenyl)heptanoic acid: Product Overview


7-(4-Nitrophenyl)heptanoic acid (CAS 66147-99-7) is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It belongs to the class of phenyl-substituted medium-chain fatty acids, characterized by a heptanoic acid backbone with a para-nitrophenyl substituent at the terminal (ω-) position . This distal functionalization distinguishes it from shorter-chain analogs and ester derivatives, imparting unique physicochemical properties that make it valuable as a synthetic intermediate in medicinal chemistry, particularly for the construction of lipid-like scaffolds and bioisosteres [1].

Workflow Synthetic intermediate for medicinal chemistry
Selection Distal para-nitrophenyl on C7 acid
Use Context Lipid-like scaffolds and bioisosteres

7-(4-Nitrophenyl)heptanoic acid: Why Analogs Fail


The specific substitution pattern of 7-(4-Nitrophenyl)heptanoic acid—a terminal carboxylic acid on a C7 alkyl chain bearing a para-nitrophenyl group—creates a distinct reactivity and property profile that is not interchangeable with seemingly similar compounds. For instance, the 4-nitrophenyl heptanoate ester (CAS 1956-08-7) exhibits an order of magnitude higher hydrolytic lability, making it unsuitable for reactions requiring a stable free carboxylic acid handle [1]. Conversely, the non-nitrated analog 7-phenylheptanoic acid (CAS 40228-90-8) lacks the electron-withdrawing nitro group essential for downstream functional group interconversions, such as catalytic reduction to an aniline derivative, and exhibits a significantly lower melting point, complicating solid-phase handling and purification [2]. Direct substitution of any of these analogs would necessitate substantial re-optimization of reaction conditions and purification protocols.

Ester analog (4-nitrophenyl heptanoate) Higher hydrolytic lability may compromise stable acid handle; reaction conditions may shift.
Non-nitrated analog (7-phenylheptanoic acid) Lacks nitro group for reduction; lower melting point (~20°C) alters solid-phase handling.

7-(4-Nitrophenyl)heptanoic acid: Key Differentiators


High Melting Point Aids Solid-Phase Purification

The presence of the para-nitro group on the phenyl ring of 7-(4-nitrophenyl)heptanoic acid dramatically increases its melting point to 73-74 °C, in stark contrast to the ~20 °C melting point of its non-nitrated analog, 7-phenylheptanoic acid [1]. This solid state at ambient temperature simplifies handling, weighing, and storage, and enables straightforward purification via recrystallization from isopropyl ether, a common laboratory solvent [1].

Melting Point Comparison
Direct comparison
53–54°C
Supports solid-phase handling and recrystallization
Target mp 73–74°C; comparator ~20°C
Solid-Phase Synthesis Crystallization Purification

Optimal Lipophilicity for Membrane Permeability

The predicted octanol-water partition coefficient (LogP) for 7-(4-nitrophenyl)heptanoic acid is 3.6956, reflecting the balanced contribution of the hydrophobic heptanoic chain and the polar nitro and carboxylic acid functional groups . This value sits within the optimal range (LogP 1-4) often targeted for drug-like molecules to achieve adequate passive membrane permeability while maintaining some aqueous solubility (calculated at 0.053 g/L at 25°C) . In comparison, the ester analog, 4-nitrophenyl heptanoate, is expected to be significantly more lipophilic and less water-soluble, while shorter-chain analogs would lack the hydrophobic character required for certain biological targets.

Lipophilicity (LogP)
Predicted
3.70
May inform membrane permeability screening
Data to verify; structural prediction
Lipophilicity Drug Design ADME

Stable Carboxylic Acid for Amide Conjugation

As a free carboxylic acid, 7-(4-nitrophenyl)heptanoic acid serves as a direct substrate for amide bond formation with primary or secondary amines via standard carbodiimide or active ester chemistry [1]. This contrasts sharply with the ester analog, 4-nitrophenyl heptanoate, which itself contains a hydrolytically labile ester bond that would compete or be cleaved under similar reaction conditions. The target compound's distal carboxylic acid ensures that conjugation occurs solely at the intended site, preserving the integrity of the linker and enabling the construction of well-defined conjugates, such as those required for targeted drug delivery or bioconjugation applications.

Functional Group Stability
Class-level
Free acid (stable) vs. Ester (hydrolytically labile)
Enables site-selective conjugation without competing hydrolysis
Bioconjugation Amide Bond Formation Synthetic Intermediate

Nitro Reduction for UV Detection and Derivatization

The para-nitrophenyl moiety of 7-(4-nitrophenyl)heptanoic acid can be selectively reduced to a para-aminophenyl group using palladium on carbon under a hydrogen atmosphere in methanol, as demonstrated by the quantitative conversion to methyl 7-(4-aminophenyl)heptanoate [1]. This transformation installs a UV-active chromophore (λmax ~280 nm for nitro, shifting to ~300 nm for amine) and a primary amine handle for further functionalization (e.g., amide, sulfonamide, or reductive amination). In contrast, the non-nitrated analog, 7-phenylheptanoic acid, cannot undergo this specific and valuable transformation, limiting its utility in applications requiring a detectable or derivatizable tag.

Derivatization Potential
Direct comparison
Nitro → aniline reduction possible vs. No nitro group
Supports chromophore and amine tag installation
Chromophore Functional Group Interconversion Bioconjugation

7-(4-Nitrophenyl)heptanoic acid: Application Scenarios


Lipid Bioisostere Synthesis

7-(4-Nitrophenyl)heptanoic acid is ideally suited for the synthesis of lipid-like bioisosteres, where its C7 alkyl chain provides hydrophobic bulk and the terminal carboxylic acid allows for facile attachment to pharmacophores or targeting moieties. The balanced LogP of ~3.70 suggests that conjugates will possess favorable membrane permeability properties, making it a rational choice for designing new chemical entities targeting intracellular or membrane-bound proteins .

UV-Traceable Affinity Probes

The para-nitrophenyl group serves as an intrinsic UV chromophore, enabling straightforward quantification and tracking during synthesis and purification. Following reduction to the corresponding aniline, the resulting primary amine can be used for biotinylation or fluorophore attachment, generating affinity probes for pull-down assays or cellular imaging. This specific functional group sequence is unique to the nitro-substituted variant and is not possible with the simpler phenyl analog [1].

Controlled-Release Prodrugs & Polymer Conjugates

The stable carboxylic acid handle allows for covalent linkage to drug molecules or polymer backbones via ester or amide bonds. The hydrophobic heptanoic chain can modulate the overall lipophilicity of the conjugate, influencing its release kinetics and tissue distribution. The crystalline nature of the compound (melting point 73-74 °C) further facilitates its use in solid-phase synthesis or as a defined monomer in polymerization reactions [2].

Application
Selection Property
Validation Focus
Lipid bioisostere synthesis
Balanced lipophilicity (LogP ~3.7) and C7 chain
Passive membrane permeability assays
UV-traceable affinity probes
Intrinsic UV chromophore and reducible nitro group
Aniline derivatization and biotinylation efficiency
Controlled-release conjugates
Stable carboxylic acid handle and crystalline solid
Conjugation yield and release kinetics studies

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